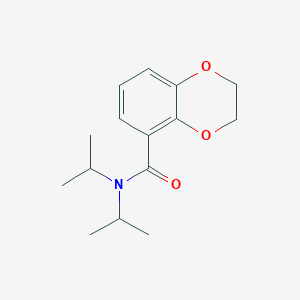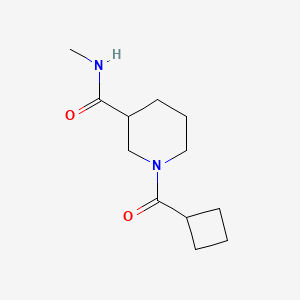
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one, also known as DMQX, is a synthetic compound that belongs to the quinazolinone family. DMQX is a potent antagonist of the ionotropic glutamate receptor, which plays an important role in the central nervous system. DMQX has been widely used in scientific research to investigate the function of glutamate receptors and their role in various physiological and pathological processes.
Mécanisme D'action
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one acts as a competitive antagonist of the ionotropic glutamate receptor, which is a ligand-gated ion channel that mediates the fast synaptic transmission of glutamate in the central nervous system. 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one binds to the receptor and blocks the influx of ions, thereby inhibiting the excitatory response of the neuron. This mechanism of action allows researchers to selectively block the activity of glutamate receptors and investigate their function.
Biochemical and Physiological Effects:
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one can block the activity of glutamate receptors in a dose-dependent manner. In vivo studies have shown that 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one can modulate synaptic transmission and plasticity in the central nervous system, and can also affect learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one in lab experiments include its potency and selectivity as an antagonist of the ionotropic glutamate receptor, which allows researchers to selectively block the activity of these receptors and investigate their function. However, the limitations of using 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one include its complex synthesis method, which requires specialized equipment and expertise, as well as its potential toxicity and side effects.
Orientations Futures
There are a number of future directions for research involving 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one. One area of interest is the role of glutamate receptors in neurological disorders such as Alzheimer's disease and epilepsy. 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one may be useful in investigating the function of these receptors and developing new treatments for these disorders. Another area of interest is the development of new and more potent antagonists of the ionotropic glutamate receptor, which may have improved therapeutic potential. Additionally, 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one may be useful in investigating the role of glutamate receptors in other physiological processes, such as pain perception and addiction.
Méthodes De Synthèse
The synthesis of 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one involves the condensation of 2,4-dichlorophenylacetonitrile with 3-methylanthranilic acid in the presence of a suitable catalyst. The resulting intermediate is then cyclized to form 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one. The synthesis of 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one is a complex and multistep process, requiring specialized equipment and expertise.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one has been extensively used in scientific research to investigate the function of glutamate receptors and their role in various physiological and pathological processes. Glutamate receptors are the most abundant excitatory neurotransmitter receptors in the central nervous system and play a critical role in synaptic transmission and plasticity. 2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one is a potent antagonist of the ionotropic glutamate receptor, which allows researchers to selectively block the activity of these receptors and investigate their function.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c1-19-14(10-7-6-9(16)8-12(10)17)18-13-5-3-2-4-11(13)15(19)20/h2-8,14,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYAMDBUBSSJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-3-methyl-1,2-dihydroquinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-phenylpyrimidin-4-amine](/img/structure/B7562377.png)

![N-benzyl-3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-methylpropanamide](/img/structure/B7562398.png)
![4-[3-(Hydroxymethyl)piperidin-1-yl]-3-(trifluoromethyl)benzonitrile](/img/structure/B7562410.png)
![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)
![(3-Aminopyrazin-2-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7562424.png)

![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)


![3-(2,2-dimethylpropanoyl)-N-[(4-phenoxyphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7562493.png)
